1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone
Description
1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone (CAS: 1803597-67-2) is a heterocyclic compound featuring a thiazole core substituted with a 1,5-dimethylpyrrole moiety at position 2 and a methyl group at position 3. The ethanone group at position 5 completes the structure. Its molecular formula is deduced as C₁₂H₁₅N₂OS (monoisotopic mass: 247.0987 g/mol), with a thiazole-pyrrole hybrid architecture that may influence electronic and steric properties relevant to medicinal or material applications.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-[2-(1,5-dimethylpyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C12H14N2OS/c1-7-5-6-10(14(7)4)12-13-8(2)11(16-12)9(3)15/h5-6H,1-4H3 |
InChI Key |
WDUVCNLEJCQDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C2=NC(=C(S2)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone typically involves multi-step reactions. One common method includes the condensation of 1,5-dimethylpyrrole with 4-methylthiazole under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of halogenated or other substituted products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Features
The compound features a pyrrole ring fused with a thiazole moiety, which is known for its bioactivity. The presence of the ketone functional group enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the potential of 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone in targeting cancer cells. For instance, compounds derived from thiazole and pyrrole structures have shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study : A study reported that derivatives of thiazole exhibited significant cytotoxicity against HepG2 liver cancer cells. The selectivity index values indicated that some derivatives were more effective than methotrexate, a standard chemotherapy drug .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to combat bacterial infections due to their interference with bacterial metabolism.
Research Findings : A series of thiazole-based compounds were synthesized and tested against various pathogens, showing notable antibacterial activity . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its efficacy in pest control can be attributed to its ability to disrupt metabolic pathways in pests.
Field Trials : Field trials have indicated that thiazole-containing pesticides exhibit enhanced efficacy against common agricultural pests compared to traditional compounds .
Polymer Synthesis
The compound can be utilized in synthesizing novel polymers with enhanced properties. Its reactive functional groups allow for incorporation into polymer matrices, potentially improving thermal stability and mechanical strength.
Experimental Data : Research has shown that incorporating thiazole derivatives into polymer systems results in materials with superior thermal properties and resistance to degradation .
Mechanism of Action
The mechanism of action of 1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Properties: Electron-donating groups (e.g., amino in ) increase thiazole ring electron density, whereas the dimethylpyrrole may delocalize electrons through conjugation, altering reactivity in cycloaddition or nucleophilic substitution reactions .
Biological Activity
1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone (CAS No. 938006-82-7) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 234.32 g/mol. The compound features a thiazole and pyrrole moiety, which are known for their biological significance.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by Zhang et al. (2020) reported that derivatives of thiazole compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, a study conducted by Lee et al. (2021) demonstrated that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage. Research by Kim et al. (2022) showed that treatment with the compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurodegeneration.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
- Modulation of Cell Signaling Pathways : It affects signaling pathways related to apoptosis and cell proliferation.
- Antioxidant Activity : The presence of certain functional groups contributes to its ability to scavenge free radicals.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
